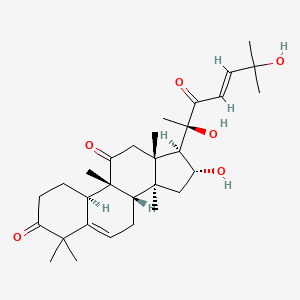

2-deoxycucurbitacin D

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H44O6 |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C30H44O6/c1-25(2,35)14-13-22(33)30(8,36)24-19(31)15-27(5)20-11-9-17-18(10-12-21(32)26(17,3)4)29(20,7)23(34)16-28(24,27)6/h9,13-14,18-20,24,31,35-36H,10-12,15-16H2,1-8H3/b14-13+/t18-,19-,20+,24+,27+,28-,29+,30+/m1/s1 |

InChI Key |

KMFVVUWIGLRRLZ-NTLQYXAJSA-N |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CCC(=O)C4(C)C)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O |

Canonical SMILES |

CC1(C(=O)CCC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)C |

Synonyms |

2-deoxycucurbitacin D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 2 Deoxycucurbitacin D

Botanical Sources and Distribution of 2-Deoxycucurbitacin D

Cucurbitacins are a group of bitter-tasting, highly oxygenated triterpenes primarily found in the family Cucurbitaceae but also distributed across other plant families, including Elaeocarpaceae. nih.govwikipedia.org

The primary documented natural source of this compound is the plant species Sloanea zuliaensis, a member of the Elaeocarpaceae family. nih.govacs.orgnih.gov Research conducted as part of an International Cooperative Biodiversity Groups (ICBG) project in Panama led to its discovery. acs.orgresearchgate.net The structure of this new cucurbitacin D analog was elucidated using spectroscopic methods after its isolation from the plant's leaves. acs.orgacs.org Along with this compound, other related compounds, namely cucurbitacin D and 25-acetylcucurbitacin F, were also isolated from the same plant species. nih.govacs.orgnih.gov

The accumulation of this compound exhibits significant variability depending on the developmental stage of the plant tissue. acs.org It has been specifically identified and isolated only from the young leaves of Sloanea zuliaensis. acs.orgnih.govacs.org Notably, the compound was absent in the mature leaves of the plant, which instead yielded cucurbitacin D and 25-acetylcucurbitacin F. acs.orgresearchgate.net

This pattern of differential accumulation is common for cucurbitacins, which serve as defense compounds against herbivores. wikipedia.orgnih.gov The concentration of these secondary metabolites can vary considerably across different plant parts—such as roots, stems, leaves, and fruits—and can be influenced by developmental stage and environmental factors like temperature. wiley.comupm.edu.mysapub.orgjst.go.jp For instance, studies on other plants have shown that cucurbitacin content in fruits can be many times greater than in the leaves. sapub.org This tissue-specific and age-dependent distribution underscores the dynamic nature of secondary metabolite production in plants.

| Compound | Plant Tissue | Developmental Stage | Presence | Reference |

|---|---|---|---|---|

| This compound | Leaves | Young | Present | acs.orgnih.gov |

| This compound | Leaves | Mature | Absent | acs.org |

| Cucurbitacin D | Leaves | Young | Present | acs.org |

| Cucurbitacin D | Leaves | Mature | Present | acs.org |

| 25-Acetylcucurbitacin F | Leaves | Young | Present | acs.org |

| 25-Acetylcucurbitacin F | Leaves | Mature | Present | acs.org |

Identification in Specific Plant Species (e.g., Sloanea zuliaensis)

Advanced Extraction Techniques for Triterpenoid (B12794562) Isolation

The isolation of triterpenoids like this compound from plant matrices requires a multi-step process involving initial extraction followed by fractionation and purification.

Solvent extraction is a foundational technique for isolating bioactive compounds from natural materials. organomation.com The choice of solvent is critical and is based on the polarity of the target compounds. For the isolation of this compound from Sloanea zuliaensis, a sequential extraction with solvents of varying polarity was employed. acs.org

The process began with the extraction of fresh young leaves using a mixture of methanol (B129727) and ethyl acetate (B1210297) (EtOAc). acs.org This initial crude extract was then subjected to a liquid-liquid partitioning process. The activity, as determined by bioassays, was concentrated in the methanol (MeOH) fraction, indicating that the cytotoxic compounds, including this compound, were polar in nature. acs.org Conventional methods like maceration and Soxhlet extraction are also commonly used for isolating triterpenoids, where the plant material is treated with appropriate organic solvents to draw out the desired metabolites. encyclopedia.pubnih.gov

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive natural products. frontiersin.orgnih.govfrontiersin.org This approach involves systematically separating a crude extract into fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated. flybase.orgtandfonline.com

In the case of this compound, its isolation was guided by cytotoxicity assays against a panel of human cancer cell lines: MCF-7 (breast), H-460 (lung), and SF-268 (central nervous system). acs.orgresearchgate.net The total methanolic/EtOAc extract of young S. zuliaensis leaves showed potent activity. acs.org This activity was tracked through subsequent fractionation steps, ensuring that the separation process was focused on the fractions containing the cytotoxic agents, ultimately leading to the isolation of pure this compound. acs.orgnih.gov

Solvent-Based Extraction Approaches

Chromatographic Purification Strategies for this compound

Chromatography is an indispensable tool for the final purification of target compounds from complex mixtures. Following initial extraction and fractionation, the methanol fraction rich in this compound was subjected to multiple chromatographic steps. acs.org

The purification protocol involved:

Flash Chromatography: The active methanol fraction was first separated using flash chromatography on a silica (B1680970) gel column. The column was eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), with increasing polarity (from 0% to 15% MeOH). This step yielded three secondary fractions. acs.org

Lobar Column Chromatography: The active secondary fraction was further purified using a silica gel Lobar column, a type of low-pressure liquid chromatography. Elution with a solvent system of 2% methanol in chloroform successfully separated the components, yielding pure this compound, along with cucurbitacin D and 25-acetylcucurbitacin F. acs.org

This multi-step chromatographic approach, relying on the differential adsorption of the compounds to the silica gel stationary phase, was crucial for obtaining the compound in its pure form, which is necessary for definitive structural analysis and biological evaluation. acs.org

| Step | Technique | Details | Outcome | Reference |

|---|---|---|---|---|

| 1 | Solvent Extraction | Extraction of fresh young leaves with Methanol/Ethyl Acetate. | Crude extract containing multiple compounds. | acs.org |

| 2 | Solvent Partitioning | Partitioning of the crude extract. | Concentration of active compounds in the Methanol (MeOH) fraction. | acs.org |

| 3 | Bioassay-Guided Fractionation | Cytotoxicity screening (MCF-7, H-460, SF-268 cell lines) to guide separation. | Identification of the most active fractions for further purification. | acs.orgresearchgate.net |

| 4 | Flash Chromatography | Stationary Phase: Silica gel. Mobile Phase: Chloroform/Methanol gradient (0-15% MeOH). | Separation into three secondary fractions. | acs.org |

| 5 | Lobar Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: 2% Methanol in Chloroform. | Isolation of pure this compound (4 mg). | acs.org |

Preparative and Semi-Preparative Liquid Chromatography (e.g., Flash Chromatography, HPLC)

Liquid chromatography is a cornerstone technique for the purification of natural products like this compound. google.com This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Flash Chromatography: This technique is a rapid form of column chromatography that utilizes pressure to force the solvent through the column, resulting in faster separations. researchgate.netchromtech.com It is often used as a preliminary purification step to separate the crude extract into simpler fractions. google.combiotage.com For the isolation of cucurbitacins, flash column chromatography, particularly with silica gel, is a preferred method. google.com The process involves packing a column with an adsorbent like silica gel and eluting the sample with a solvent or a solvent gradient. rochester.edu The choice of solvent system is critical for achieving good separation.

In the specific case of isolating this compound from Sloanea zuliaensis, bioassay-guided fractionation of the total extract was performed, which typically involves chromatographic methods like flash chromatography to obtain enriched fractions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that uses high pressure to pump the mobile phase through a column packed with very fine particles. chromtech.com Preparative and semi-preparative HPLC are used to isolate pure compounds from a mixture. thermofisher.comijrpr.com This method is often employed in the final stages of purification to obtain highly pure this compound. acs.org

The selection of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase composition is crucial for successful separation. biotage.commz-at.de For instance, in the purification of other cucurbitacins, a combination of flash chromatography followed by preparative HPLC has been successfully used. researchgate.net The fractions collected from the flash column are further purified by HPLC to yield the pure compounds. researchgate.netnih.gov

Table 2: Chromatographic Methods for the Isolation of Cucurbitacins

| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Application | Reference(s) |

| Flash Column Chromatography | Silica Gel | Chloroform, Acetone, Methanol | Initial fractionation of crude extract | google.comresearchgate.net |

| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water or Methanol/Water gradients | Final purification of isolated fractions | acs.orgresearchgate.netnih.gov |

Alternative Separation Methods for Natural Product Purification

While liquid chromatography is the most common method, other techniques can also be employed for the purification of natural products.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a separation and to determine the appropriate solvent system for column chromatography. nih.gov It involves spotting the sample onto a plate coated with an adsorbent and developing it in a solvent chamber. The separation is based on the differential migration of the compounds up the plate.

Other Chromatographic Techniques: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be useful for purifying highly polar compounds that are poorly retained on traditional reversed-phase columns. teledynelabs.com This method uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. teledynelabs.com

The isolation of this compound from its natural sources relies on a systematic application of extraction and chromatographic techniques. The combination of flash chromatography for initial fractionation and preparative HPLC for final purification is a powerful strategy to obtain this compound in high purity for further scientific investigation.

Biosynthetic Pathways and Engineering of 2 Deoxycucurbitacin D

Elucidation of the Cucurbitane Triterpenoid (B12794562) Skeleton Biosynthesis

The biosynthesis of all cucurbitacins, including 2-deoxycucurbitacin D, begins with the cyclization of 2,3-oxidosqualene (B107256), a linear isoprenoid precursor. nih.govresearchgate.net This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol (B1255190) synthase. nih.govresearchgate.net This enzyme facilitates a complex series of cation-pi cyclizations and rearrangements to form the characteristic cucurbitane skeleton, with cucurbitadienol being the initial product. researchgate.netbiorxiv.org

The formation of 2,3-oxidosqualene itself is a multi-step process originating from the mevalonate (B85504) (MVA) pathway. biorxiv.org Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are synthesized via the MVA pathway and subsequently condensed to form farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined head-to-head to produce squalene (B77637), which is subsequently epoxidized by a squalene epoxidase (SE) to yield 2,3-oxidosqualene. nih.govbiorxiv.org

The cyclization of 2,3-oxidosqualene to cucurbitadienol represents a critical branch point in triterpenoid biosynthesis, distinguishing the pathway for cucurbitacins from those of other triterpenoids like sterols, which are formed from cycloartenol. researchgate.netbiorxiv.org

Specific Enzymatic Steps in this compound Formation

Following the formation of the cucurbitadienol backbone, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases, lead to the vast diversity of cucurbitacins. biorxiv.orgbiorxiv.org While the complete enzymatic cascade for this compound has not been fully elucidated in a single study, research on related cucurbitacins provides a framework for the likely reactions.

The biosynthesis of various cucurbitacins involves hydroxylations at different positions of the cucurbitadienol core. biorxiv.org For instance, the formation of cucurbitacin C in cucumber involves a series of nine genes, with several identified as CYPs responsible for specific hydroxylations. nih.govbiocrick.com Similarly, in melon and watermelon, specific CYPs have been identified that catalyze hydroxylations at C-2, C-7, C-11, C-19, and C-25. biorxiv.orgbiorxiv.org

The formation of this compound from a precursor like cucurbitacin D would involve the removal of a hydroxyl group at the C-2 position. While the specific enzyme responsible for this deoxygenation step is not explicitly identified in the provided search results, the isolation of both cucurbitacin D and this compound from the same plant, Sloanea zuliaensis, suggests a close biosynthetic relationship. nih.govresearchgate.net It is plausible that a reductase or a related enzyme catalyzes this conversion. Further research is needed to pinpoint the exact enzyme and its mechanism of action.

Genetic Engineering Strategies for Enhanced Production in Heterologous Hosts

The low abundance of many bioactive cucurbitacins in their native plant sources has driven the development of genetic engineering strategies to produce these compounds in more amenable and scalable systems, known as heterologous hosts. biorxiv.orgfrontiersin.org

Heterologous Expression Systems for Biosynthesis

The insertion of a gene into a host organism that does not naturally possess it is termed heterologous expression. wikipedia.org This technique is a cornerstone of modern biotechnology, enabling the production of valuable compounds in microbial or plant-based systems. wikipedia.orgnih.govlibretexts.org

Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a tobacco species) have emerged as prominent heterologous hosts for cucurbitacin biosynthesis. biorxiv.org Researchers have successfully engineered yeast to produce the key precursor, cucurbitadienol, at high levels. biorxiv.orgbiorxiv.org For example, one study reported the production of 296.37 mg/L of cucurbitadienol in engineered yeast. biorxiv.orgbiorxiv.org Similarly, transient expression of the relevant biosynthetic genes in N. benthamiana leaves has yielded significant amounts of cucurbitadienol. biorxiv.orgbiorxiv.org

Other heterologous systems, such as Escherichia coli, are also widely used for expressing biosynthetic genes and producing various metabolites. nih.govbrieflands.com The choice of the expression system depends on factors like the complexity of the desired compound, the need for post-translational modifications, and the scalability of the production process. frontiersin.orgfrontiersin.org

Pathway Engineering for Analog Generation (e.g., Combinatorial Biosynthesis, Mutasynthesis)

Genetic engineering not only allows for the increased production of known cucurbitacins but also opens up avenues for creating novel, structurally related compounds, or analogs. This can be achieved through techniques like combinatorial biosynthesis and mutasynthesis.

Combinatorial biosynthesis involves expressing genes from different biosynthetic pathways together in a single host to generate hybrid molecules. By mixing and matching enzymes like CYPs and acyltransferases from various cucurbitacin pathways, it is possible to create a diverse array of new compounds with potentially enhanced or altered biological activities. nih.gov

Mutasynthesis is a technique where a mutated organism, blocked in a specific step of a biosynthetic pathway, is fed with a synthetic analog of the natural substrate. The remaining active enzymes in the pathway can then process this analog, leading to the formation of a novel final product. This approach allows for the targeted incorporation of specific chemical modifications into the cucurbitacin scaffold.

The overexpression of transcription factors that regulate the cucurbitacin biosynthetic pathway is another strategy to enhance production. For example, the overexpression of a basic Helix-Loop-Helix (bHLH) transcription factor in squash hairy roots has been shown to increase cucurbitacin levels. frontiersin.org

Precursor Feeding Studies in Biosynthetic Pathway Analysis

Precursor feeding studies are a classic and powerful tool for elucidating biosynthetic pathways. This method involves supplying a labeled potential precursor molecule to a biological system (e.g., plant tissues, cell cultures) and then tracking the incorporation of the label into the final product.

A key example in cucurbitacin research involved feeding radiolabelled [2-³H]10α-cucurbita-5,24-dien-3β-ol (cucurbitadienol) to Cucumis sativus seedlings. diva-portal.org The unambiguous detection of the label in cucurbitacin C confirmed that cucurbitadienol is a direct precursor in its biosynthesis. diva-portal.org In contrast, feeding with labeled cycloartenol, the precursor for phytosterols, did not result in labeled cucurbitacin C, demonstrating the distinct nature of these pathways. diva-portal.org

Such studies are crucial for verifying the roles of intermediates and enzymes identified through genetic and biochemical analyses. They provide in-vivo evidence for the proposed steps in the formation of complex natural products like this compound.

Chemical Synthesis and Derivatization Strategies of 2 Deoxycucurbitacin D

Total Synthesis Approaches for Complex Cucurbitane Scaffolds

The total synthesis of cucurbitane triterpenoids is a testament to the advancement of modern organic synthesis. These molecules are characterized by a unique tetracyclic core and multiple stereocenters, making their construction a significant undertaking. nih.govresearchgate.net While a total synthesis of 2-deoxycucurbitacin D itself has not been explicitly detailed in the reviewed literature, the approaches to analogous cucurbitane scaffolds provide a blueprint for its potential synthesis.

A notable achievement in this area is the asymmetric de novo total synthesis of octanorcucurbitacin B. nih.govresearchgate.net This strategy circumvents the traditional lanostane-based biosynthetic pathway, providing a more direct route to the cucurbitane skeleton. nih.govresearchgate.net Key transformations in this synthesis include an annulative cross-coupling and an intramolecular Heck reaction to construct a stereodefined polyunsaturated tetracycle. nih.govresearchgate.net Subsequent steps involve a hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation to complete the synthesis. nih.govresearchgate.net

The challenges in cucurbitane synthesis lie in the stereocontrolled formation of multiple quaternary carbon centers and the introduction of various oxygen functionalities. nih.govresearchgate.net Convergent strategies, where different fragments of the molecule are synthesized separately and then coupled, are often employed to manage the complexity. wikipedia.org For instance, the Danishefsky Taxol total synthesis, while focused on a different natural product, showcases a convergent approach involving the coupling of A and C rings, a strategy that could be adapted for cucurbitane synthesis. wikipedia.org

Table 1: Key Synthetic Reactions in the Total Synthesis of a Cucurbitane Scaffold

| Reaction Type | Description | Purpose in Synthesis |

| Annulative Cross-Coupling | Forms a new ring by joining two molecules with the creation of new carbon-carbon bonds. | Construction of the core ring system. |

| Intramolecular Heck Reaction | Forms a new carbon-carbon bond within a molecule, often creating a cyclic structure. | Formation of a tetracyclic intermediate. |

| Simmons-Smith Cyclopropanation | A stereospecific method for forming a cyclopropane (B1198618) ring from an alkene. | Introduction of a three-membered ring, a common feature in some complex natural products. |

| Regioselective Deconjugative Alkylation | Adds an alkyl group to a specific position of a molecule, moving a double bond out of conjugation. | Functionalization of the scaffold. |

| Allylic Oxidation | Introduces an oxygen atom at a position adjacent to a double bond. | Installation of hydroxyl groups. |

Semi-Synthetic Modification and Analogue Derivatization for Structural Diversity

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating a library of analogs with diverse structures and biological activities. nih.govnih.gov This approach is particularly valuable for complex molecules like cucurbitacins, where total synthesis is often lengthy and low-yielding. By starting with a natural cucurbitacin, researchers can explore the structure-activity relationships (SAR) by selectively modifying different functional groups.

For cucurbitacins, common sites for modification include the hydroxyl groups and the side chain. mdpi.com For instance, esterification or etherification of the hydroxyl groups can alter the polarity and bioavailability of the molecule. Modifications to the side chain can influence the compound's interaction with its biological targets. The synthesis of various cucurbitacin B derivatives, for example, has been achieved through modifications at the C-25 hydroxyl group and the C-16 acetate (B1210297). mdpi.com

The goal of these modifications is often to enhance the therapeutic index of the natural product by increasing its potency, improving its selectivity, or reducing its toxicity. mdpi.com For example, the introduction of different acyl groups at the C-16 position of cucurbitacin B has led to derivatives with altered anticancer activities. mdpi.com

Design and Synthesis of Chemically Modified this compound Derivatives

While specific examples of the design and synthesis of this compound derivatives are not extensively detailed in the provided search results, the principles can be inferred from the work on other cucurbitacins and related natural products. scispace.com The design of new derivatives would likely focus on modifying the key functional groups of this compound to probe their role in its biological activity.

Key areas for modification would include:

The C-2 Hydroxyl Group: Since the parent compound is a "2-deoxy" analog, the absence of a hydroxyl group at this position is a defining feature. Introducing different substituents at this position could provide valuable SAR data.

The Carbonyl Groups: The presence of α,β-unsaturated ketones is a common feature of many biologically active cucurbitacins. Modification of these groups, for instance, through reduction or addition reactions, could significantly impact their reactivity and biological profile.

The Side Chain: The side chain at C-17 is a prime target for modification. Altering its length, flexibility, and functional groups can lead to derivatives with different binding affinities and specificities.

The synthesis of these derivatives would employ a range of standard organic reactions, such as esterifications, etherifications, oxidations, reductions, and carbon-carbon bond-forming reactions. d-nb.inforsc.orgekb.eg The choice of reaction would depend on the desired modification and the need to protect other sensitive functional groups in the molecule.

Table 2: Potential Strategies for Derivatization of this compound

| Target Functional Group | Potential Modification | Synthetic Method | Desired Outcome |

| C-2 Position | Introduction of various ether or ester groups. | Williamson ether synthesis, Steglich esterification. | Modulate lipophilicity and cell permeability. |

| Carbonyl Groups | Reduction to alcohols, conversion to oximes or hydrazones. | Sodium borohydride (B1222165) reduction, reaction with hydroxylamine (B1172632) or hydrazine. | Alter electrophilicity and potential for covalent modification of targets. |

| Side Chain | Modification of the terminal hydroxyl group, chain extension or truncation. | Acylation, oxidation followed by Wittig reaction. | Optimize interactions with the binding pocket of target proteins. |

Biomimetic Synthesis Principles Applied to Cucurbitacin Structures

Biomimetic synthesis seeks to mimic nature's synthetic strategies in the laboratory. chemrxiv.org This approach often leads to highly efficient and stereoselective syntheses of complex natural products. The biosynthesis of cucurbitacins is believed to proceed from the triterpenoid (B12794562) lanosterol (B1674476) through a series of oxidative and rearrangement reactions. researchgate.net

A biomimetic approach to cucurbitacin synthesis could involve a cascade reaction, where a single synthetic operation triggers a series of transformations to rapidly build up the complex core structure. nih.gov For example, a proposed biosynthetic pathway for cucurbalsaminone A, a related triterpenoid, starts from lanosterol and involves key steps like oxidative olefin transposition and Lewis acid-mediated migrations. chemrxiv.org

The application of biomimetic principles to the synthesis of the cucurbitane scaffold could offer a more concise and elegant route compared to traditional linear syntheses. chemrxiv.org By understanding and harnessing the enzymatic transformations that occur in nature, chemists can design laboratory syntheses that are both efficient and insightful. For instance, electrocyclic reactions, which are a class of pericyclic reactions governed by the Woodward-Hoffmann rules, play a significant role in the biosynthesis of many natural products and are increasingly being utilized in their total synthesis. rsc.org

Structure Activity Relationship Sar Investigations of 2 Deoxycucurbitacin D

Correlating Structural Modulations with Biological Activities in Cucurbitacin Analogs

Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids with a characteristic cucurbitane skeleton. nih.govijmr.org.in Variations in the substitution patterns on this core structure, particularly on ring A and the side chain, lead to a wide diversity of biological activities. jhpr.ir

Key structural features that influence the biological activity of cucurbitacin analogs include:

The α,β-unsaturated carbonyl group: This electrophilic center is often linked to the reactivity and potential toxicity of cucurbitacins. Modifications such as partial saturation or the introduction of electron-donating groups can reduce reactivity and enhance selectivity. researchgate.net

Hydroxyl groups: The presence and position of hydroxyl groups are critical. For example, in a study of cucurbitacin analogs A, B, E, I, and Q, the conversion of the C3 carbonyl to a hydroxyl group resulted in a loss of anti-JAK2 activity. Conversely, adding a hydroxyl group to C11 led to a loss of anti-STAT3 activity. academicjournals.org

Acetylation: The presence of an acetyl group, for instance at C25, is another important structural variant among cucurbitacins like B, D, E, and I. jhpr.ir

Side chain modifications: The structure of the side chain, including the presence of unsaturated groups, significantly impacts biological activity. jhpr.ir

Research on various cucurbitacin analogs has demonstrated a clear correlation between these structural features and their anti-proliferative and anti-inflammatory effects. For instance, cucurbitacin E has shown potent growth inhibitory activity and causes disruption of the actin cytoskeleton. academicjournals.org Cucurbitacin B has been shown to inhibit the migration and invasion of cancer cells. mdpi.com

A study on cucurbitacin derivatives' cytotoxic activity in a human lung adenocarcinoma cell line (A549) confirmed that the presence or absence of cytotoxic activity could be described by their chemical structures. conicet.gov.ar

Table 1: Correlation of Structural Features in Cucurbitacin Analogs with Biological Activity

| Structural Feature | Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Carbonyl Group | C3 | Conversion to hydroxyl | Loss of anti-JAK2 activity | academicjournals.org |

| Hydroxyl Group | C11 | Addition | Loss of anti-STAT3 activity | academicjournals.org |

| α,β-unsaturated carbonyl | Side Chain | Partial saturation/electron-donating groups | Reduced reactivity, enhanced selectivity | researchgate.net |

Identification of Key Pharmacophores for Molecular Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For cucurbitacins, several key pharmacophoric features have been identified that are crucial for their interaction with molecular targets like STAT3 and various kinases. nih.govtandfonline.com

The core cucurbitane skeleton itself serves as a fundamental scaffold. jhpr.ir The specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and the electrophilic α,β-unsaturated carbonyl group are critical for target binding. researchgate.net

Studies have shown that cucurbitacins can inhibit the JAK/STAT3 signaling pathway. academicjournals.org For instance, Cucurbitacin Q inhibits STAT3 activation, while Cucurbitacin A inhibits JAK2. academicjournals.org Cucurbitacins B, E, and I inhibit both. academicjournals.org This differential activity highlights the importance of specific structural nuances in dictating target selectivity.

Molecular modeling and pharmacophore mapping have been employed to understand these interactions better. For example, a study identified a five-point pharmacophore model (HipHop_5) shared by several active cucurbitacin molecules. researchgate.net Another receptor-based pharmacophore model, AADHR, was also developed. researchgate.net These models help in identifying the essential chemical moieties responsible for the observed biological activity and can guide the design of new, more potent analogs.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are invaluable tools in modern drug discovery and play a significant role in the SAR analysis of compounds like 2-deoxycucurbitacin D. conicet.gov.arrecentscientific.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org For cucurbitacins, docking studies have been used to investigate their binding to various protein targets, such as B-RAF, MEK1, and TYK2. tandfonline.comrecentscientific.com For example, a molecular docking analysis revealed that cucurbitacin B could interact with the Src kinase domain, potentially inhibiting its activity by blocking ATP binding. researchgate.net In one study, cucurbitacin O showed promising inhibitory activity against the TYK2 receptor in silico. recentscientific.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess its stability. mdpi.comgjms.com.pk The root mean square deviation (RMSD) is a key metric used to evaluate the stability of the complex during the simulation. mdpi.com MD simulations can further explore the binding interactions identified through docking, providing a more detailed understanding of the structure-function relationship. mdpi.comijnc.ir

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that relate the chemical structures of compounds to their biological activities. wikipedia.org A QSAR study on 43 cucurbitacin derivatives against a human lung cancer cell line demonstrated that the observed activity might be related to electrophilic attack on cellular structures. conicet.gov.ar

These computational approaches not only help in understanding the SAR of existing compounds but also facilitate the virtual screening of new potential inhibitors and the rational design of more effective therapeutic agents. conicet.gov.artandfonline.com

Comparative SAR Studies with Other Cucurbitacins and Their Derivatives

Comparative SAR studies are essential for understanding the unique properties of this compound relative to other members of the cucurbitacin family. The primary structural differences between cucurbitacins lie in the substitution patterns on the tetracyclic core and the side chain. jhpr.ir

Cucurbitacins B, D, E, and I are among the most studied. jhpr.ir Cucurbitacin D is structurally similar to this compound, with the key difference being the absence of the hydroxyl group at the C2 position in the latter. This seemingly minor modification can significantly alter the compound's biological profile.

For instance, cucurbitacins B, D, and E have been shown to down-regulate the expression of key cell cycle regulators like cyclin B1. mdpi.com Cucurbitacin D, specifically, inhibits STAT3 activation. mdpi.com The lack of the C2 hydroxyl group in this compound could influence its binding affinity and selectivity for various molecular targets compared to cucurbitacin D.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cucurbitacin A |

| Cucurbitacin B |

| Cucurbitacin D |

| Cucurbitacin E |

| Cucurbitacin I |

| Cucurbitacin Q |

| Doxorubicin |

Preclinical Mechanistic Studies of 2 Deoxycucurbitacin D Action

Modulation of Cellular Signaling Pathways

Cell Cycle Regulation and Arrest Mechanisms

The cell cycle is a fundamental and highly regulated process that governs cell growth and division. longdom.org It consists of a series of distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). longdom.orgmdpi.com Progression through these phases is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. longdom.orgnih.gov This intricate machinery ensures the faithful replication and segregation of genetic material. mdpi.com Checkpoints are critical quality control mechanisms that can halt the cell cycle in response to errors, such as DNA damage, allowing time for repair before proceeding. mdpi.com

Disruptions in cell cycle regulation are a hallmark of cancer, leading to uncontrolled cell proliferation. longdom.org The G1/S checkpoint, also known as the restriction point, is a critical juncture where the cell commits to a new round of division and becomes independent of extracellular growth signals. wikipedia.org Key players in this transition include the cyclin D/Cdk4/6 and cyclin E/Cdk2 complexes. nih.gov

Preclinical studies indicate that 2-deoxycucurbitacin D exerts its effects by modulating these critical cell cycle regulatory pathways. Research has shown that this compound can induce cell cycle arrest, a state where the cell cycle is halted, preventing proliferation. This arrest is often mediated by the upregulation of Cdk inhibitors like p21 and p27, which can bind to and inhibit the activity of Cdk/cyclin complexes. wikipedia.org For instance, the induction of p15 (B1577198) by certain external signals can inhibit Cdk4,6/cyclin D complexes, leading to a G1 arrest. nih.gov By interfering with the machinery that drives cell cycle progression, this compound can effectively halt the proliferation of cancer cells.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathways, BCL-2 Family Proteins)

Apoptosis is a form of programmed cell death essential for normal tissue homeostasis and the elimination of damaged or unwanted cells. nih.govwikipedia.org This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells without inducing an inflammatory response. wikipedia.org Dysregulation of apoptosis is a key factor in the development of various diseases, including cancer, where insufficient apoptosis contributes to tumor growth. wikipedia.org

There are two primary pathways that can initiate apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. nih.govwikipedia.orgteachmeanatomy.info Both pathways converge on the activation of a family of proteases called caspases. nih.gov These enzymes are synthesized as inactive precursors and, upon activation, execute the dismantling of the cell. nih.gov Caspases are categorized as initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7). nih.gov

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress. nih.govteachmeanatomy.info This leads to changes in the mitochondrial membrane and the release of pro-apoptotic factors. nih.gov The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this pathway, comprising both pro-apoptotic members (e.g., Bax and Bak) and anti-apoptotic members (e.g., Bcl-2 and Bcl-xL). teachmeanatomy.infonih.gov The balance between these opposing factions determines the cell's fate. teachmeanatomy.info

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as members of the tumor necrosis factor receptor (TNFR) superfamily. teachmeanatomy.infonih.gov This binding leads to the recruitment and activation of initiator caspases. nih.gov

Studies on this compound have demonstrated its ability to induce apoptosis in cancer cells. scispace.com This compound has been shown to activate apoptotic signaling, leading to the programmed death of malignant cells. The underlying mechanisms often involve the modulation of the key pathways described above, including the activation of caspases and the regulation of BCL-2 family proteins.

Impact on Specific Kinase Cascades (e.g., MAPK, JAK/STAT Signaling)

Cellular signaling is a complex network of communication that governs fundamental cellular activities. researchgate.net Among the most critical signaling systems are the Mitogen-Activated Protein Kinase (MAPK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. These cascades relay signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. slideshare.netfrontiersin.org

The MAPK cascades are highly conserved signaling modules composed of a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). frontiersin.orgembopress.org Extracellular signals activate this cascade, leading to the phosphorylation and activation of a MAPK, which then translocates to the nucleus to regulate gene expression. slideshare.net

The JAK/STAT pathway is commonly activated by cytokines. slideshare.netnih.gov This activation leads to the phosphorylation and activation of STAT proteins by JAKs. slideshare.net The activated STATs then dimerize and move to the nucleus to control the transcription of target genes. slideshare.net There is significant crosstalk between the MAPK and JAK/STAT pathways, allowing for the integration of multiple signals to produce a coordinated cellular response. researchgate.net

Preclinical research suggests that 2-deoxyc_ucurbitacin D can influence these critical kinase cascades. By modulating the activity of MAPK and JAK/STAT signaling, this compound can interfere with the signaling networks that drive cancer cell proliferation and survival. The disruption of these pathways can contribute to the anti-proliferative and pro-apoptotic effects observed with this compound treatment.

Investigations of Anti-Proliferative Effects in Cellular Models

Application of 3D Cell Cultures and Spheroid Models for Enhanced Physiological Relevance

To bridge the gap between traditional 2D cell cultures and in vivo conditions, three-dimensional (3D) cell culture models, such as spheroids, have been developed. oatext.commdpi.com Spheroids are aggregates of cells that grow in a spherical shape, more closely mimicking the microenvironment of a solid tumor. mdpi.comcorning.com These models exhibit gradients of nutrients and oxygen, as well as complex cell-cell and cell-matrix interactions that are absent in 2D cultures. mdpi.comcorning.com

The use of 3D models is becoming increasingly important in preclinical drug discovery as they often provide a more accurate prediction of a drug's in vivo efficacy. researchgate.netmdpi.com Studies have shown that cells grown in 3D spheroids can exhibit increased resistance to therapeutic agents compared to their 2D counterparts, highlighting the importance of these more physiologically relevant models. researchgate.netnih.gov

The application of 3D spheroid models in the investigation of this compound's anti-proliferative effects allows for a more comprehensive understanding of its potential as a therapeutic agent. By evaluating the compound's activity in these more complex and physiologically relevant systems, researchers can gain valuable insights into its ability to penetrate tumor-like structures and exert its cytotoxic effects in an environment that better reflects the challenges of clinical application. nih.gov The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer research, offering a more robust platform for evaluating novel anti-cancer compounds like this compound. frontiersin.org

Use of Patient-Derived Xenograft (PDX)-Derived Cell Cultures

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are recognized as powerful tools in translational and preclinical research. nih.gov These models are considered more clinically relevant than traditional cell line xenografts because they better maintain the primary tumor's key characteristics, such as genetic expression patterns, histological features, and chromosomal structure. nih.gov

To enhance their utility for high-throughput screening and detailed mechanistic studies, cell cultures can be established from these PDX models. nih.govxentech.eu This process involves isolating and culturing the human cancer cells from the xenograft tumor, creating a stable cell line. nih.gov These PDX-derived cell cultures offer a significant advantage by providing a large, consistent population of cells that retain the fundamental biological properties of the original patient tumor. nih.gov This allows for extensive in vitro testing of potential therapeutic agents, like this compound, in a system that closely mimics the complex biology of human cancer. nih.govxentech.eu Such models are crucial for bridging the gap between in vitro assays and in vivo studies, helping to optimize the selection of effective drugs before advancing to more complex and costly animal trials. nih.gov While these models represent a vital platform for preclinical drug evaluation, specific research detailing the use of PDX-derived cell cultures to test the efficacy of this compound is not extensively documented in publicly available literature.

| Model Type | Description | Key Advantages | Relevance to Drug Screening |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | Direct implantation of a patient's tumor tissue into an immunodeficient mouse. nih.gov | Preserves original tumor histology, genetic patterns, and stromal tissue. nih.gov High clinical relevance. | Excellent for in vivo efficacy and biomarker studies that reflect patient tumor response. |

| PDX-Derived Cell Culture | Stable cell lines established from PDX tumors. nih.govxentech.eu | Allows for in vitro expansion of clinically relevant tumor cells. nih.gov Suitable for high-throughput screening and detailed mechanistic studies. | Enables large-scale initial drug screening to identify promising compounds before costly in vivo PDX studies. nih.gov |

In Vivo Preclinical Efficacy and Mechanistic Validation in Animal Models

In vivo preclinical studies are an indispensable step in drug development, serving as the primary validation of a compound's biological activity and efficacy before it can be considered for human clinical trials. probiocdmo.com These studies, typically conducted in animal models, are designed to answer critical questions about how a potential drug behaves in a complex, living system. pubpub.org The validation process for a new therapeutic agent often involves assessing its predictive, face, and construct validity in relevant animal models to ensure the results are as translatable as possible to human disease. taconic.com

Mechanistic validation is a key component of this process, aiming to confirm that the drug's action is based on a solid scientific and causal foundation. nih.govaltex.org This involves moving beyond simple observation of an effect to understanding the underlying biological pathways the drug perturbs. uni-konstanz.de

In the context of this compound, preclinical research has demonstrated its efficacy in animal models. Specifically, studies have shown that this compound possesses in vivo efficacy against a xenograft model of mammary cancer. scispace.com This finding is significant as it establishes the compound's potential as an anti-cancer agent in a living organism, a critical milestone for any potential therapeutic.

| Compound | Animal Model Type | Finding | Significance |

|---|---|---|---|

| This compound | Mammary Cancer Xenograft | Demonstrated in vivo efficacy against the tumor model. scispace.com | Provides essential preclinical evidence of anti-cancer activity in a living system, supporting further development. probiocdmo.com |

Examination of Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Production

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive molecules. nih.gov ROS are highly reactive chemicals, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), that are formed from molecular oxygen as a natural byproduct of cellular metabolism. wikipedia.orgmdpi.com While ROS play a role in normal cell signaling, their overproduction can lead to significant damage to cellular structures, including lipids, proteins, and DNA, contributing to various disease states. nih.govwikipedia.orgmdpi.com

The mechanism of action for certain therapeutic compounds involves the intentional modulation of this balance. One of the identified mechanisms of action for this compound is its effect on the generation of reactive oxygen species. This suggests that its therapeutic activity may be linked to the induction of oxidative stress within target cells, a process that can trigger cell death pathways. The ability of a compound to increase ROS production is a known mechanism for some anti-cancer agents.

| Concept | Description | Key Molecular Species | Cellular Impact |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive molecules and free radicals derived from molecular oxygen (O₂). nih.govwikipedia.org They are natural byproducts of aerobic metabolism. nih.gov | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH). wikipedia.org | At low levels, function as signaling molecules. At high levels, cause damage to DNA, proteins, and lipids. nih.govwikipedia.org |

| Oxidative Stress | A cellular imbalance caused by an excess of ROS production over the system's ability to detoxify them. nih.gov | Not applicable. It is a state, not a single species. | Contributes to cellular damage and has been implicated in the pathology of numerous diseases. nih.govnih.gov Can be a mechanism for therapeutic intervention. |

Advanced Analytical Method Development for 2 Deoxycucurbitacin D

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of 2-deoxycucurbitacin D and related compounds. humanjournals.comglobalresearchonline.net The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired resolution, sensitivity, and accuracy. humanjournals.comglobalresearchonline.net

Optimization of Chromatographic Parameters (e.g., Column Chemistry, Mobile Phase, Flow Rate)

The successful separation of this compound by HPLC is highly dependent on the selection and optimization of key chromatographic parameters. These include the stationary phase (column chemistry), the mobile phase composition, and the flow rate. libretexts.orginacom.nl

Column Chemistry: Reversed-phase columns, particularly C8 and C18, are frequently utilized for the analysis of cucurbitacins. tandfonline.comnih.govnih.gov A C18 column was used in a method for the simultaneous determination of several cucurbitacins, including cucurbitacin D. tandfonline.com Another study employed a Kromasil C8 column for the separation of four bioactive cucurbitacins. nih.gov For separating cucurbitacin mixtures, chiral columns, such as those with a stationary phase of cellulose (B213188) or amylose (B160209) derivatives coated on silica (B1680970) gel, have also been explored. google.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and water, often with an acidic modifier to improve peak shape and resolution. globalresearchonline.netgyanvihar.org Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents. nih.govnih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary for resolving complex mixtures of cucurbitacins. tandfonline.comnih.gov For instance, a gradient system of acetonitrile and water has been documented for analyzing various cucurbitacin analogues. nih.gov Another method utilized a gradient of acetonitrile and water containing 2.0% acetic acid. nih.gov The pH of the mobile phase is a critical factor, especially for ionizable analytes, as it can significantly affect peak symmetry. globalresearchonline.netgyanvihar.org

Flow Rate: The flow rate of the mobile phase influences analysis time and separation efficiency. Typical flow rates for analytical HPLC are around 1.0 mL/min. nih.govgoogle.com However, flow rates can be adjusted based on the specific column dimensions and particle size to optimize the separation. For example, methods have been developed with flow rates of 0.5 mL/min and 0.7 mL/min. nih.gov

Table 1: Examples of Optimized HPLC Parameters for Cucurbitacin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Kromasil C8 (150 mm x 4.6 mm, 5 µm) nih.gov | C18 tandfonline.com | Macherey-Nagel Nucleodur® C18 Gravity (100 mm x 3.0 mm, 1.8 µm) nih.gov |

| Mobile Phase | Acetonitrile and water (containing 2.0% HAc), gradient nih.gov | Acetonitrile-water (Solvent A: 2:8, Solvent B: 45:55), gradient tandfonline.com | A: 0.1% formic acid in H₂O, B: 0.1% formic acid in MeOH, gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | Not specified | 0.7 mL/min nih.gov |

| Detection | 215 nm nih.gov | Not specified | Not specified |

Detector Technologies (e.g., UV, Photodiode Array (PDA), Fluorescence Detection)

The choice of detector is critical for the sensitive and specific detection of this compound.

UV Detection: Ultraviolet (UV) detectors are widely used for the analysis of cucurbitacins due to the presence of a chromophore in their structure. gyanvihar.orgshimadzu.eu Detection is often performed at specific wavelengths, such as 215 nm or 220 nm, to maximize sensitivity. nih.govgoogle.com A study on the simultaneous determination of four cucurbitacins set the detection wavelength at 215 nm. nih.gov

Photodiode Array (PDA) Detection: Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), offer a significant advantage over single-wavelength UV detectors by acquiring absorbance data over a wide range of wavelengths simultaneously. thermofisher.comhitachi-hightech.comshimadzu.com This capability allows for the determination of the optimal detection wavelength for each compound in a mixture and provides spectral information that can be used for peak purity assessment and compound identification. shimadzu.com For cucurbitacins B and D, a PDA detector was used to record UV spectra from 200–400 nm, with an optimal detection wavelength of 230 nm. wiley.com PDA detectors can provide high-resolution spectral data, which is valuable for confirming compound identity. thermofisher.com

Fluorescence Detection: While less common for cucurbitacins, fluorescence detection can offer higher sensitivity and selectivity for compounds that fluoresce. gyanvihar.org The applicability of fluorescence detection to this compound would depend on its intrinsic fluorescence properties or the use of a derivatizing agent to introduce a fluorescent tag.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for the analysis of this compound. americanpharmaceuticalreview.com

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The ionization source is a critical component of the LC-MS system, responsible for converting the analyte molecules into gas-phase ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like cucurbitacins. wikipedia.orgnih.govnih.gov It typically produces protonated molecules [M+H]⁺ or other adduct ions, providing molecular weight information with minimal fragmentation. nih.govnih.gov ESI has been successfully used for the analysis of various cucurbitacins. nih.govresearchgate.net The process involves creating a fine spray of charged droplets from the LC eluent, followed by solvent evaporation and ion ejection. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is suitable for a wide range of compounds, including those with lower polarity. nih.govwikipedia.orgencyclopedia.pub In APCI, the LC eluent is vaporized, and the analyte molecules are ionized through gas-phase reactions with reagent ions. wikipedia.org While ESI is often preferred for polar biomolecules, APCI can be more sensitive for certain analytes and can handle higher mobile phase flow rates. encyclopedia.pubcreative-proteomics.com For cucurbitacins, APCI has been shown to provide sensitive detection, although it may lead to more in-source fragmentation compared to ESI. researchgate.net

Table 2: Comparison of ESI and APCI for Cucurbitacin Analysis

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from charged droplets in a strong electric field. nih.gov | Gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org |

| Analyte Suitability | Polar, thermally labile compounds. wikipedia.org | Less polar, thermally stable compounds. wikipedia.org |

| Fragmentation | Soft ionization, minimal fragmentation. wikipedia.org | Generally soft, but can cause more in-source fragmentation than ESI. researchgate.net |

| Typical Ions | [M+H]⁺, [M+Na]⁺, multiply charged ions. wikipedia.org | Primarily [M+H]⁺. creative-proteomics.com |

| Application to Cucurbitacins | Widely used for cucurbitacin analysis. nih.govresearchgate.net | Shown to be sensitive for cucurbitacin detection. researchgate.net |

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and highly selective quantification. wikipedia.orgnih.gov It involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented by collision-induced dissociation (CID) or other methods. wikipedia.orgnationalmaglab.org The resulting product ions are then analyzed by a second mass analyzer. wikipedia.org This process provides a fragmentation pattern, or "fingerprint," that is characteristic of the compound's structure. researchgate.net MS/MS is invaluable for confirming the identity of known compounds and for elucidating the structure of unknown but related compounds. americanpharmaceuticalreview.com The fragmentation data can be used to identify specific structural motifs within the molecule. nationalmaglab.orgencyclopedia.pub

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable techniques for the rapid analysis and purification of this compound. anveshanaindia.commerckmillipore.comlibretexts.org

TLC is a simple, cost-effective, and versatile method for separating components of a mixture. anveshanaindia.commerckmillipore.com It involves a stationary phase, such as silica gel or alumina (B75360) coated on a plate, and a mobile phase that moves up the plate by capillary action. savemyexams.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For cucurbitacins, various solvent systems have been reported for TLC analysis. nih.gov For instance, a mixture of toluene (B28343) and ethyl acetate (B1210297) (25:75) has been used for normal-phase HPTLC. tandfonline.com

HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. researchgate.net It utilizes plates with smaller particle sizes and a thinner layer of the stationary phase. HPTLC methods have been developed and validated for the quantification of cucurbitacins in plant extracts. akjournals.comphcogcommn.org For example, a method for cucurbitacin B quantification used a mobile phase of chloroform (B151607) and methanol (9.5:0.5, v/v) and achieved good linearity and precision. akjournals.com

Table 3: TLC/HPTLC Systems for Cucurbitacin Analysis

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| HPTLC | Reverse-phase | Methanol:water (7:3) | Simultaneous determination of cucurbitacins | tandfonline.com |

| HPTLC | Normal-phase | Toluene-ethylacetate (25:75) | Simultaneous determination of cucurbitacins | tandfonline.com |

| HPTLC | Not specified | Chloroform–methanol (9.5:0.5, v/v) | Quantification of cucurbitacin B | akjournals.com |

| HPTLC | Not specified | Ethyl acetate and benzene (B151609) (25:75) | Quantifying Cucurbitacins | nih.gov |

Sample Preparation and Matrix Effects in Complex Biological and Botanical Extracts

The accurate quantification of this compound in complex biological and botanical matrices is contingent upon meticulous sample preparation and a thorough understanding and mitigation of matrix effects. These matrices, rich in a diverse array of endogenous compounds, can significantly interfere with the analytical signal, leading to either suppression or enhancement of the analyte response, thereby compromising the accuracy and reliability of the results. google.comnih.govchromatographyonline.com

Extraction of this compound from Botanical Matrices

The isolation of this compound from plant tissues, such as the leaves of Sloanea zuliaensis, necessitates efficient extraction protocols. researchgate.net The choice of solvent and extraction technique is critical to ensure high recovery of the target analyte while minimizing the co-extraction of interfering substances.

Initial extraction of plant material often involves the use of organic solvents. For instance, a common approach for cucurbitacins involves homogenization of dried and pulverized plant material with solvents like ethanol (B145695) or methanol. cucurbit.inforesearchgate.netresearchgate.net In the specific case of the isolation of this compound from Sloanea zuliaensis, a total methanolic/EtOAc extract of the young leaves was utilized for bioassay-guided fractionation. researchgate.net

Subsequent purification steps are typically required to remove pigments, lipids, and other non-polar compounds. A widely employed technique is liquid-liquid extraction (LLE), where the initial extract is partitioned between immiscible solvents. For example, an ethanolic extract can be mixed with petroleum ether; the cucurbitacins, being more polar, will remain in the ethanolic phase while non-polar compounds are partitioned into the petroleum ether. sapub.org Another approach involves the use of chloroform for the initial extraction, followed by partitioning. cucurbit.inforesearchgate.net

Solid-phase extraction (SPE) is another powerful tool for sample cleanup. google.com Various sorbents can be employed depending on the physicochemical properties of the analyte and the matrix components. For cucurbitacins, reversed-phase cartridges (e.g., C18) are commonly used to retain the analytes while allowing more polar impurities to be washed away. researchgate.net

Table 1: Comparison of Extraction Methods for Cucurbitacins from Botanical Sources

| Extraction Method | Solvent System | Plant Material | Target Analytes | Key Findings & Limitations | Reference(s) |

| Maceration & Sonication | Methanol | Momordica charantia (Bitter Melon) | Cucurbitane-type triterpenes | Six successive extractions were necessary for comprehensive recovery. | researchgate.net |

| Homogenization | Absolute Ethanol | Ecballium elaterium | Cucurbitacin E | Simple and effective for initial extraction from dried material. | cucurbit.inforesearchgate.net |

| Soaking | n-Hexane followed by further extraction | Momordica charantia (Bitter Gourd) | Cucurbitacins B and E | n-Hexane was used for initial defatting. | upm.edu.my |

| Liquid-Liquid Extraction | Chloroform / Petroleum Ether | Ecballium elaterium | Cucurbitacin E | Used as a cleanup step to remove non-polar interferences. | cucurbit.inforesearchgate.net |

| Bioassay-guided Fractionation | Methanol / EtOAc | Sloanea zuliaensis | This compound, Cucurbitacin D | Effective for isolating bioactive compounds but can be time-consuming. | researchgate.net |

Sample Preparation in Biological Matrices

The analysis of this compound in biological matrices, such as plasma or urine, presents a different set of challenges due to the high content of proteins, salts, and phospholipids. google.combebac.at Protein precipitation is a common first step, often achieved by adding a water-miscible organic solvent like acetonitrile or methanol to the sample. However, this method may not provide a sufficiently clean extract for sensitive LC-MS/MS analysis.

Liquid-liquid extraction and solid-phase extraction are generally preferred for their superior cleanup capabilities in bioanalytical methods. semanticscholar.orgijsrtjournal.com For instance, in the analysis of cucurbitacin B in rat plasma, LLE with ethyl acetate was found to be highly effective, providing high extraction recovery and minimizing interference from endogenous plasma components. semanticscholar.org

Matrix Effects in Quantitative Analysis

Matrix effects are a significant concern in quantitative analysis using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), as co-eluting matrix components can alter the ionization efficiency of the analyte. chromatographyonline.comoup.com This can lead to an underestimation or overestimation of the analyte concentration. The extent of matrix effects is dependent on the analyte, the complexity of the matrix, the cleanliness of the extract, and the chromatographic conditions. nih.gov

For cucurbitacins, which are often analyzed by LC-MS, matrix effects are a well-documented challenge. Studies on related compounds have demonstrated the necessity of evaluating and mitigating these effects to ensure data accuracy. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for correcting matrix effects. However, when a SIL-IS is not available, other strategies must be employed.

One such strategy is the method of standard additions, where the sample is spiked with known concentrations of the analyte. researchgate.net This allows for the calibration curve to be generated in the presence of the matrix, thereby compensating for any signal suppression or enhancement. Another approach involves the careful optimization of sample preparation to remove as many interfering components as possible and the development of robust chromatographic methods that separate the analyte from co-eluting matrix components. chromatographyonline.com

Table 2: Research Findings on Matrix Effects and Recovery for Cucurbitacins in Biological and Complex Matrices

| Analyte | Matrix | Sample Preparation | Analytical Method | Recovery (%) | Matrix Effect (%) | Key Findings | Reference(s) |

| Cucurbitacin B | Rat Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | UPLC-MS/MS | 85.3 - 90.5 | 94.2 - 99.4 | LLE with ethyl acetate provided high recovery and minimal matrix effect. | semanticscholar.org |

| Cucurbitacins B and D | Trichosanthes kirilowii Extract | Hydroethanolic Extraction | HPLC-PDA | 98.6 - 102.0 | Not explicitly quantified, but specificity was demonstrated. | The method was shown to be selective with good recovery, suggesting minimal interference at the analytical wavelength. | wiley.com |

| Swertisin (structurally unrelated) | Rat Plasma | Protein Precipitation (Methanol) | HPLC-MS/MS | > 80.3 | 86.8 - 110.6 | Demonstrates typical recovery and matrix effect values in bioanalysis. | oup.com |

| Cucurbitane Glycosides | Dietary Supplements | Methanol Extraction with Sonication | HPLC-MS/MS | Not specified | Addressed by method of standard additions. | Standard additions were necessary to counteract matrix effects in complex supplement matrices. | researchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Novel Biosynthetic Routes and Unnatural Analogs

The natural abundance of 2-deoxycucurbitacin D can be limited, presenting a challenge for extensive preclinical and clinical research. researchgate.net Overcoming this limitation through the exploration of novel biosynthetic routes is a critical area of future research. This involves identifying and characterizing the enzymatic pathways responsible for its synthesis in plants like Sloanea zuliaensis. nih.gov By understanding these pathways, researchers can potentially engineer microorganisms or plant systems for scaled-up, sustainable production of the compound.

Furthermore, the synthesis of "unnatural" analogs of this compound offers an exciting avenue for improving its therapeutic properties. scispace.comenamine.net Chemical modifications to the core cucurbitacin structure can lead to the development of derivatives with enhanced potency, greater selectivity for cancer cells, improved solubility, and better stability in biological systems. enamine.netfrontiersin.orgmdpi.com For instance, the introduction of different functional groups could modulate the compound's interaction with its molecular targets. mdpi.comnih.gov The creation of a library of such analogs would enable systematic structure-activity relationship (SAR) studies to identify candidates with optimal pharmacological profiles.

| Research Focus | Objective | Potential Outcome |

| Novel Biosynthetic Routes | Elucidate and engineer the enzymatic pathways for this compound synthesis. | Scalable and sustainable production of the compound for research and development. |

| Unnatural Analogs | Synthesize and screen chemically modified versions of this compound. | Development of derivatives with improved efficacy, selectivity, and pharmacokinetic properties. |

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Advanced computational modeling techniques are invaluable tools for accelerating the drug discovery and development process for compounds like this compound. mdpi.commdpi.com These methods can provide deep insights into its mechanism of action and guide the design of novel, more effective analogs. emanresearch.org

Mechanism Prediction: Molecular docking and molecular dynamics (MD) simulations can predict how this compound interacts with its biological targets at an atomic level. ajol.infonih.govnih.gov By simulating the binding of the compound to proteins involved in cancer pathways, such as STAT3 or components of the MAPK pathway, researchers can identify key amino acid residues involved in the interaction. mdpi.comsemanticscholar.org This information is crucial for understanding how this compound exerts its anticancer effects. nih.govplos.org

Drug Design: Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling, can be used to design new analogs with enhanced properties. mdpi.com QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of novel derivatives. mdpi.com Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for the design of new molecules that can effectively bind to the target. mdpi.com These in silico methods significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds. emanresearch.org

| Computational Technique | Application for this compound |

| Molecular Docking | Predicts the binding pose and affinity of this compound to its protein targets. ajol.info |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-protein complex over time, providing insights into binding stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models to predict the biological activity of new analogs based on their chemical structure. mdpi.commdpi.com |

| Pharmacophore Modeling | Identifies the key structural features of this compound required for its anticancer activity to guide the design of new compounds. mdpi.com |

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant challenge with many potent natural compounds, including cucurbitacins, is their hydrophobicity and potential for off-target toxicity. nih.govfrontiersin.org The development of targeted delivery systems is a promising strategy to overcome these hurdles and enhance the therapeutic efficacy of this compound. mdpi.com

Nano-delivery systems, such as polymeric micelles and nanoparticles, can encapsulate hydrophobic drugs like this compound, improving their solubility and stability in the bloodstream. nih.govualberta.ca These nanocarriers can be engineered to specifically target cancer cells by attaching targeting ligands, such as antibodies or aptamers, to their surface. frontiersin.orgnih.gov This targeted approach ensures that a higher concentration of the drug is delivered directly to the tumor site, minimizing exposure to healthy tissues and thereby reducing potential side effects. frontiersin.org

Furthermore, controlled-release mechanisms can be incorporated into these delivery systems. nih.gov For example, nanoparticles can be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as a lower pH. nih.gov This ensures that the drug is released precisely where it is needed, maximizing its therapeutic impact.

| Delivery System | Advantages for this compound |

| Polymeric Micelles | Increase solubility and can be designed for controlled release. nih.govualberta.ca |

| Nanoparticles (e.g., PLGA, Gold) | Can be surface-modified for targeted delivery to tumor cells and protect the drug from degradation. frontiersin.orgualberta.canih.gov |

| Liposomes | Biocompatible carriers that can encapsulate both hydrophilic and hydrophobic drugs for targeted delivery. |

Synergistic Combinations with Existing Therapeutic Agents in Preclinical Models

Combining this compound with existing chemotherapeutic agents or targeted therapies is a promising strategy to enhance treatment efficacy and overcome drug resistance. nih.govdntb.gov.ua Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. semanticscholar.orgnih.gov

Preclinical studies using cancer cell lines and animal models are essential to identify effective drug combinations. researchgate.net For instance, combining this compound with a drug that targets a different signaling pathway could lead to a more comprehensive inhibition of cancer cell growth and survival. mdpi.com Research has shown that other cucurbitacins, such as cucurbitacin B and D, exhibit synergistic effects with drugs like cisplatin, doxorubicin, and gemcitabine (B846) in various cancer types. mdpi.comsemanticscholar.orgnih.govmdpi.com Similar investigations with this compound could reveal potent combination therapies.

The evaluation of synergism in these preclinical models often involves isobologram analysis and the calculation of a combination index (CI), where a CI value of less than 1 indicates a synergistic effect. semanticscholar.orgnih.gov These studies provide the foundational evidence needed to advance promising combinations into clinical trials.

| Combination Strategy | Rationale | Potential Benefit |

| With Standard Chemotherapy (e.g., Cisplatin, Doxorubicin) | This compound may sensitize cancer cells to the effects of chemotherapy. mdpi.comnih.gov | Increased cancer cell killing, potentially allowing for lower doses of chemotherapy and reduced side effects. |

| With Targeted Therapies (e.g., EGFR inhibitors) | Targeting multiple oncogenic pathways simultaneously can prevent the development of resistance. mdpi.com | More durable and effective treatment response, particularly in resistant tumors. |

| With Immunotherapies | Modulation of the tumor microenvironment by this compound could enhance the efficacy of immune checkpoint inhibitors. ualberta.ca | Improved anti-tumor immune response and better long-term outcomes. |

Q & A

Q. How can researchers formulate hypotheses about this compound’s off-target effects using existing literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.